Phenol, 2,5-dimethyl-4-(3-morpholinylmethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Morpholinylmethyl)-2,5-xylenol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a morpholine ring attached to a xylenol core, with a hydrochloride group enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Morpholinylmethyl)-2,5-xylenol hydrochloride typically involves the reaction of 2,5-xylenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity. The final product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility in aqueous solutions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The use of automated systems for mixing, heating, and pH control ensures efficient production with minimal human intervention .
Chemical Reactions Analysis
Types of Reactions
4-(3-Morpholinylmethyl)-2,5-xylenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, each with distinct chemical and physical properties .
Scientific Research Applications
4-(3-Morpholinylmethyl)-2,5-xylenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(3-Morpholinylmethyl)-2,5-xylenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(3-Hydroxypropyl)morpholine
- 4-(3-Chloropropyl)morpholine hydrochloride
- 3-Morpholinosydnonimine hydrochloride
Uniqueness
What sets 4-(3-Morpholinylmethyl)-2,5-xylenol hydrochloride apart is its unique combination of a morpholine ring and a xylenol core, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
CAS No. |
61791-78-4 |
---|---|
Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
2,5-dimethyl-4-(morpholin-3-ylmethyl)phenol;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-9-6-13(15)10(2)5-11(9)7-12-8-16-4-3-14-12;/h5-6,12,14-15H,3-4,7-8H2,1-2H3;1H |
InChI Key |
PWGDJDJFEGIZPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)CC2COCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.